6,6-Dimethylundecane

Descripción

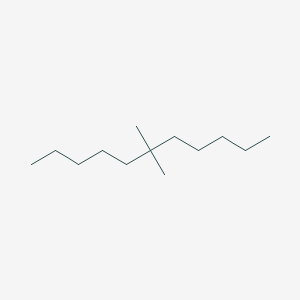

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

17312-76-4 |

|---|---|

Fórmula molecular |

C13H28 |

Peso molecular |

184.36 g/mol |

Nombre IUPAC |

6,6-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-7-9-11-13(3,4)12-10-8-6-2/h5-12H2,1-4H3 |

Clave InChI |

ZFOODCBUKSMZBZ-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)(C)CCCCC |

SMILES canónico |

CCCCCC(C)(C)CCCCC |

Otros números CAS |

17312-76-4 |

Sinónimos |

6,6-Dimethylundecane |

Origen del producto |

United States |

Synthetic Pathways and Mechanistic Investigations of 6,6 Dimethylundecane

Catalytic Synthesis Approaches for Hydrocarbons Incorporating the 6,6-Dimethylundecane Moiety

The creation of branched alkanes like this compound from biomass is not a direct conversion but a multi-step process involving carefully designed catalytic strategies. These strategies focus on first building larger molecules from smaller biomass-derived platforms and then removing oxygen to yield the final hydrocarbon product.

Conversion of Biomass-Derived Feedstocks to Alkanes (e.g., Diesel Range)

The conversion of lignocellulosic biomass, the most abundant non-food biomass on Earth, into liquid fuels is a primary goal in biorefining. acs.org This process typically begins with the breakdown of biomass into smaller, more manageable platform molecules, such as furans (e.g., furfural (B47365) and 2-methylfuran). researchgate.net These molecules, however, have shorter carbon chains than required for diesel or jet fuel. researchgate.net Therefore, catalytic C-C coupling reactions are employed to increase the carbon chain length, followed by deoxygenation to produce the desired alkanes. kaust.edu.sa

Hydroxyalkylation-Alkylation (HAA) Condensation Reactions

To build the larger carbon skeletons necessary for diesel-range fuels, a key strategy is the hydroxyalkylation-alkylation (HAA) reaction. kaust.edu.sa This acid-catalyzed condensation reaction effectively couples furanic compounds with aldehydes or ketones. tuni.fi For instance, the reaction of 2-methylfuran (B129897) (2-MF) with furfural can be used to synthesize a C15 fuel precursor. rsc.orgsemanticscholar.org Similarly, reacting 2-MF with various aldehydes and ketones can produce a range of larger oxygenated intermediates. tuni.firsc.org These HAA reactions are fundamental in creating the branched precursor molecules that, after subsequent processing, can yield alkanes with structures analogous to this compound.

Subsequent Hydrodeoxygenation (HDO) and Hydrogenation Processes

The oxygen-rich precursors formed during HAA must undergo hydrodeoxygenation (HDO) to be converted into fuel-grade alkanes. bohrium.com HDO is a catalytic process that uses hydrogen to remove oxygen atoms from the molecule, typically as water. bohrium.com This process is often accompanied by hydrogenation, which saturates any carbon-carbon double bonds remaining in the structure. researchgate.net The complete HDO and hydrogenation of a C15 furanic precursor, for example, would yield a C15 alkane. rsc.org The reaction pathway often involves the opening of the furan (B31954) rings, followed by a series of deoxygenation and hydrogenation steps to arrive at the final saturated hydrocarbon. researchgate.netrsc.org

Role of Solid Acid Catalysts (e.g., Nafion-212)

Solid acid catalysts are crucial for enabling the C-C bond-forming HAA reactions. kaust.edu.sa These catalysts provide the necessary acidic sites for the reaction to proceed while offering advantages in terms of separation and reusability over traditional liquid acids. rsc.orgdeepdyve.com Among the most effective are strong Brønsted acid catalysts. kaust.edu.sa

Nafion, a perfluorosulfonic acid (PFSA) polymer, is a well-known super-acid catalyst. mdpi.com Its unique structure, consisting of a stable perfluorinated backbone and highly acidic sulfonate groups, provides high catalytic activity. nih.gov Specifically, Nafion-212 is a commercially available PFSA membrane that exemplifies these properties. nih.gov While often used in fuel cells, Nafion-based materials, including composite forms like Nafion/silica (B1680970), are also employed as robust catalysts in fine chemical synthesis and biomass conversion due to their strong acidity and stability. mdpi.com

Noble Metal and Carbide Catalysts in HDO (e.g., Pd/C, Pt/ZrP, Ni-Mo2C/SiO2)

The HDO step requires highly active and selective catalysts to efficiently cleave C-O bonds without excessive C-C bond cleavage (cracking).

Noble Metal Catalysts : Palladium on carbon (Pd/C) is a widely used and effective catalyst for HDO and hydrogenation reactions. rsc.orgcommonorganicchemistry.com It demonstrates high activity for the hydrogenation of aromatic rings and subsequent removal of oxygen functional groups under relatively mild conditions. rsc.orgmdpi.com Palladium catalysts supported on materials like titania have also shown high C-O bond scission ability. acs.orgacs.org Platinum (Pt) based catalysts are also highly effective, with materials like Pt/SiO2 and Pt/ZrP being investigated for deoxygenation processes. osti.gov

Carbide Catalysts : As a cost-effective alternative to noble metals, transition metal carbides have gained significant attention. Molybdenum carbide (Mo2C) has proven to be a promising HDO catalyst. nih.gov Bimetallic formulations, such as nickel-molybdenum (B8610338) carbide supported on silica (Ni-Mo2C/SiO2), are developed to enhance catalytic performance. researchgate.net These catalysts are particularly effective for the direct deoxygenation of phenolic compounds, which are common products of lignin (B12514952) breakdown. researchgate.net Similarly, nickel phosphide (B1233454) catalysts supported on silica (Ni-P/SiO2) have shown high HDO activity and selectivity towards fully saturated cycloalkanes. rsc.org

Formation in Biojet Fuel Production from Natural Oils

An alternative route to renewable hydrocarbons starts with natural oils, such as vegetable oils or waste cooking oil, which are primarily composed of triglycerides. The production of biojet fuel from these feedstocks involves two main stages. First, the oil undergoes hydrotreating to remove oxygen, yielding a mixture of long-chain linear alkanes (n-paraffins).

The second stage involves hydrocracking and hydroisomerization of these linear alkanes. acs.org This step is critical for producing biojet fuel, as straight-chain alkanes have poor cold-flow properties (i.e., high freezing points). Isomerization, catalyzed by bifunctional catalysts containing both metal sites (e.g., Ni) and acid sites (e.g., zeolites), rearranges the linear carbon chains into branched isomers (iso-alkanes). acs.org This process significantly improves the fuel's properties. It is within the complex mixture of iso-alkanes produced during this hydroisomerization step that branched structures like this compound can be formed. researchgate.net Catalysts such as Ni supported on micromesoporous zeolite composites are designed to optimize the balance between cracking and isomerization to maximize the yield of jet-fuel-range branched alkanes. acs.org

Data Tables

Table 1: Overview of Catalysts in Biomass Conversion to Branched Alkanes

| Catalyst Type | Example(s) | Primary Role | Relevant Section(s) |

|---|---|---|---|

| Solid Acid Catalyst | Nafion-212, Niobic Acid | Hydroxyalkylation-Alkylation (HAA) | 2.1.1.1, 2.1.1.3 |

| Noble Metal Catalyst | Pd/C, Pt/ZrP | Hydrodeoxygenation (HDO) | 2.1.1.2, 2.1.1.4 |

| Carbide/Phosphide Catalyst | Ni-Mo2C/SiO2, Ni-P/SiO2 | Hydrodeoxygenation (HDO) | 2.1.1.4 |

Catalytic Hydrotreating Processes

Catalytic hydrotreating (HDT) is a crucial refining process designed to upgrade heavy oil fractions by removing heteroatoms (like sulfur and nitrogen) and increasing the hydrogen-to-carbon ratio. researchgate.net During the hydroprocessing of diesel oil fractions and model compounds like tetradecane, complex reactions including hydrogenation, cracking, and isomerization occur. researchgate.net These processes often utilize modified zeolite-based catalysts, such as Ni(Co)-Mo(W)/AlO-ZSM-5, to produce cleaner motor fuels that meet stringent environmental standards. researchgate.net

The formation of branched alkanes like this compound in these systems is a result of hydroisomerization and hydrocracking reactions. The acidic sites on the zeolite support facilitate the formation of carbenium ion intermediates from long-chain n-alkanes. These intermediates can then undergo skeletal rearrangements (isomerization) to form more branched structures or cracking to produce smaller alkanes. The metallic components of the catalyst (e.g., Ni, Mo, Pt, Ir) provide the hydrogenation function, which saturates olefins formed during cracking and stabilizes the final alkane products. researchgate.netresearchgate.net The goal of these processes is often to improve fuel properties, such as lowering the pour point, which is influenced by the degree of branching in the hydrocarbon components. researchgate.net

Influence of Catalyst Arrangements on Selectivity

The selectivity towards specific isomers, including dimethylundecanes, during hydrotreating is highly dependent on the catalyst's properties and arrangement. The unique microporous structure and acid-base properties of zeolite catalysts are critical in directing the conversion of alkanes into valuable products. researchgate.net

Key factors influencing selectivity include:

Acid Site Characteristics : The strength, density, and type (Brønsted vs. Lewis) of acid sites on the catalyst support (like ZSM-5 or modified Y-zeolites) play a pivotal role. Catalysts with high acidity and strong acid sites can enhance crude oil conversion and isomerization. researchgate.net

Metal-Support Interaction : The interplay between the metallic hydrogenation sites (e.g., Platinum, Iridium) and the acidic support is essential. Bimetallic catalysts, such as Pt-Ir supported on a mesoporous carbon matrix (CMK-3), have shown high activity and resistance to inhibition, suggesting their potential for hydrotreating reactions. researchgate.net Ni-modified ZSM-5 zeolites have also demonstrated high stability and isomerization selectivity in n-octane hydroconversion. researchgate.net

Pore Structure : The pore diameter and surface area of the catalyst affect the diffusion of reactant and product molecules. Catalysts with pore diameters between 1.5-3.5 nm and surface areas ranging from 221.0-285.0 m²/g have been developed for hydroprocessing. researchgate.net The shape-selective nature of zeolite pores can favor the formation of certain isomers over others.

Research on bimetallic catalysts supported on mesoporous matrices like SBA-16 has shown that modifying the support with aluminum provides the necessary acidity, while the noble metals (e.g., Ir, Pt) supply the hydrogenation capacity. The dispersion of these active species is crucial for catalyst activity. researchgate.net

Byproduct Formation and Complex Reaction Networks Involving this compound

Isobutane (B21531)/2-Butene (B3427860) Alkylation Processes and Byproduct Pathways

The alkylation of isobutane with light olefins like 2-butene is a fundamental process in petroleum refining for producing high-octane gasoline components, collectively known as alkylate. nih.govresearchgate.net While the primary goal is the synthesis of trimethylpentanes (TMPs) and other C8 isomers, the reaction mechanism is exceedingly complex and involves numerous side reactions that lead to a wide array of byproducts, including heavier alkanes like dimethylundecanes. nih.govmit.edu

The reaction proceeds via a classic carbonium ion mechanism, where a complex network of pathways including oligomerization, cracking, and hydrogen transfer reactions occurs alongside the main alkylation reaction. nih.gov The formation of C13 isomers, such as 2,6-dimethylundecane, has been identified through comprehensive gas chromatography-mass spectrometry (CGC-MS-DS) analysis of the alkylation products. nih.gov These heavier compounds are formed through secondary reactions where the initial C8 products react further with other olefins or carbenium ions present in the system. A comprehensive understanding of these byproduct pathways is essential for optimizing reaction conditions to improve the selectivity towards the desired major products. nih.gov

Research using amide-AlCl₃-based ionic liquid analogues as catalysts has focused on optimizing conditions to maximize the yield of C8 products and the TMPs/DMHs (dimethylhexanes) ratio, which is an indicator of alkylate quality. researchgate.net

Table 1: Optimal Reaction Conditions for Isobutane/2-Butene Alkylation with a CuCl-modified 0.75NMA-1.0AlCl₃ Catalyst researchgate.net

| Parameter | Optimal Value |

| Reaction Temperature | 15 °C |

| Reaction Time | 30 s |

| Stirrer Speed | 1500 r/min |

| Isobutane/2-Butene Molar Ratio | 100:1 |

| Resulting Selectivity | |

| C8 Selectivity | 84.10 wt% |

| TMPs/DMHs Ratio | 14.86 |

| Research Octane (B31449) Number (RON) | 96.54 |

Pyrolysis Systems of Complex Hydrocarbon Mixtures (e.g., Heavy Oil, Polymer Waste)

Pyrolysis involves the thermal decomposition of complex organic materials, such as heavy oil, kerogen, or plastic waste, in the absence of oxygen. ulisboa.ptresearchgate.net This process breaks down large hydrocarbon molecules into a mixture of smaller, more valuable compounds. Analysis of the products from the pyrolysis of hydrocarbon mixtures has shown the formation of a wide range of aliphatic and aromatic compounds. ulisboa.pt Among the aliphatic products, isomers of dimethylundecane have been detected, indicating that the fragmentation and recombination of radicals during pyrolysis can lead to the formation of such C13 structures. ulisboa.pt The study of endothermic fuels, such as the heavy iso-alkane iso-dodecane (2,2,4,6,6-pentamethyl heptane), also involves understanding their pyrolytic decomposition, which provides insight into the reaction pathways of highly branched alkanes. researchgate.net

Generation of Detailed Kinetic Models

To understand and predict the behavior of complex pyrolysis systems, detailed kinetic models are generated. ulisboa.pt These models are essential for predicting system behavior under conditions that are difficult to study experimentally and for discovering new reaction pathways. ulisboa.pt The generation of such models has become more feasible due to advances in automatic mechanism generation software and increased computational power. ulisboa.pt

The process involves several key steps:

Establishing a Reaction Network : A comprehensive network of elementary reactions is constructed. For hydrocarbon pyrolysis, this includes reaction families like homolytic scission, β-scission, H-abstraction, and isomerization. researchgate.net

Estimating Kinetic Parameters : Rate parameters for the reactions are often estimated using group additivity techniques. researchgate.net

Model Validation : The model's predictions for species concentration over time are compared against experimental data obtained from reactors under various conditions (e.g., temperature, pressure). nih.govnih.gov The model is refined to ensure it satisfactorily reproduces the consumption of reactants and the formation of major and minor products. nih.gov

These models have been successfully applied to the pyrolysis of various hydrocarbons, including n-dodecane and n-decane, and are being developed for even larger systems like polymer waste. researchgate.netnih.govnih.gov

Role of Quantum Chemical Calculations in Reaction Pathway Determination

Quantum chemical calculations are a powerful tool used to refine and validate the reaction pathways proposed in kinetic models. arxiv.org They provide fundamental insights into reaction mechanisms where experimental data is scarce or difficult to obtain. ulisboa.pt

Traditionally, these calculations have been used to trace reaction pathways by first locating the transition state structure on a potential energy surface. arxiv.org The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. For complex systems like pyrolysis, quantum chemistry helps in:

Calculating Thermochemistry : It is used to determine the thermochemical properties (enthalpy of formation, entropy) of reactants, intermediates, and products, which are critical inputs for kinetic models. ulisboa.pt

Refining Activation Energies : Ab-initio calculations can be used to compute activation energies for key reactions, such as the parent fuel decomposition, providing more accurate parameters than estimation techniques alone. researchgate.net

Automated Pathway Exploration : Modern computational methods allow for the automated exploration of reaction networks, helping to uncover unexpected but significant reaction pathways that might lead to the formation of specific byproducts. arxiv.org

By integrating high-accuracy quantum chemical calculations, the predictive power of detailed kinetic models for complex hydrocarbon systems is significantly enhanced. ulisboa.ptarxiv.org

Theoretical and Computational Chemistry Studies of 6,6 Dimethylundecane Isomers

Molecular Modeling and Simulation

Computational Approaches in Reaction Mechanism Elucidation (e.g., Alkylation Byproducts)

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at the molecular level, offering insights that are often difficult to obtain through experimental methods alone. In the context of branched alkanes like 6,6-dimethylundecane, computational approaches are instrumental in understanding the formation of byproducts during reactions such as alkylation. Alkylation is a fundamental process in the petroleum industry used to produce high-octane gasoline components by reacting isoparaffins with light alkenes mt.com.

Density Functional Theory (DFT) is a prominent computational method used to investigate the kinetics and thermodynamics of such reactions acs.org. By modeling the potential energy surface, researchers can identify transition states and intermediates, thereby mapping out the most likely reaction pathways. For a highly branched alkane, the reaction landscape can be complex, with multiple possible sites for alkylation and subsequent rearrangements.

Computational studies on the alkylation of aryl halides with light alkanes, facilitated by metallaphotocatalysis, have demonstrated the utility of DFT in understanding reaction outcomes. nih.gov These studies can pinpoint the rate- and selectivity-determining steps, which is crucial for optimizing reaction conditions to favor desired products and minimize the formation of unwanted byproducts nih.gov. For instance, in the alkylation of a substrate, computational models can predict the distribution of isomers formed, which is a critical aspect of process control in industrial applications. The use of flow technology in conjunction with computational studies allows for precise control over reaction conditions, which is pivotal for optimizing these complex reactions nih.gov.

Application of Abraham Model Solute Descriptors for Physico-Chemical Parameter Estimation

The Abraham general solvation model is a widely used linear free-energy relationship (LFER) that predicts the partitioning and solubility of a solute in various solvents mdpi.com. This model is invaluable for estimating a wide range of physico-chemical and biological properties from a set of solute-specific parameters known as Abraham model solute descriptors mdpi.com. These descriptors quantify different aspects of a solute's intermolecular interaction capabilities.

The five primary solute descriptors are:

E : The solute excess molar refractivity in units of (cm³/mol)/10 mdpi.commdpi.com.

S : The solute's dipolarity/polarizability mdpi.commdpi.com.

V : The McGowan characteristic volume in units of (cm³/mol)/100 mdpi.commdpi.com.

For alkanes, including branched isomers like this compound, the descriptors S, A, and B are zero because these nonpolar molecules cannot participate in hydrogen bonding and have negligible dipolarity/polarizability researchgate.net. Therefore, the physico-chemical properties of alkanes are primarily determined by the E and V descriptors. The V descriptor is calculated from the molecule's structure, while the L descriptor (logarithm of the gas-to-hexadecane partition coefficient) is often used to determine the E descriptor for alkanes researchgate.netnsf.gov.

Recent studies have reported the determination of Abraham model solute descriptors for a large number of C10 through C13 methyl- and ethyl-branched alkanes using published gas chromatographic Kováts retention indices mdpi.com. These descriptors can then be used in established Abraham model correlations to predict properties such as vapor pressures, enthalpies of vaporization and sublimation, and partition coefficients mdpi.comsemanticscholar.orgunt.edu. For instance, the calculated V descriptor for all C13H28 isomers, including this compound, is 1.9403 mdpi.comresearchgate.net.

Below is a table of Abraham model solute descriptors for selected dimethylundecane isomers, which would be expected to have values similar to this compound.

| Compound | Kováts Retention Index (KRI) | Calculated L-Descriptor |

|---|---|---|

| 4,6-Dimethylundecane | 1193.0 | 5.648 |

| 3,5-Dimethylundecane | 1207.2 | 5.721 |

| 2,4-Dimethylundecane | 1208.2 | 5.726 |

| 2,5-Dimethylundecane | 1210.4 | 5.737 |

| 2,6-Dimethylundecane | 1210.4 | 5.737 |

| 5,6-Dimethylundecane | 1223.4 | 5.803 |

| 4,5-Dimethylundecane | 1230.4 | 5.838 |

Data sourced from a study on C10 through C13 methyl- and ethyl-branched alkanes mdpi.com.

Kinetic Model Refinement for Large Pyrolysis Systems

Pyrolysis, or thermal cracking, is a crucial process in the petrochemical industry for converting large hydrocarbons into smaller, more valuable molecules like alkenes researchgate.net. The pyrolysis of large, branched alkanes such as this compound involves a complex network of free-radical reactions researchgate.netacs.org. Developing accurate kinetic models for these systems is essential for process optimization and control.

Computational methods play a significant role in refining these kinetic models. Detailed kinetic models can predict the behavior of complex chemical systems, including the distribution of pyrolysis products mit.edu. However, as the size of the molecule increases, the number of possible isomers and reaction pathways grows exponentially, making the development of these models challenging mit.edu.

The refinement of these models often involves the use of quantum chemistry calculations to determine accurate thermochemistry for the species involved mit.edu. Methods like DFT can be used to calculate the thermodynamic and kinetic parameters of the elementary reactions in the pyrolysis mechanism, such as initiation, hydrogen abstraction, and beta-scission acs.org. These calculations help to build a more robust and predictive kinetic model. Evans-Polanyi relations, which describe a linear relationship between the enthalpy of reactions and their activation energies, can be used to estimate kinetic parameters for larger paraffin chains based on calculations for smaller molecules acs.org.

For large pyrolysis systems, generating detailed kinetic models that can accurately extrapolate to various conditions is a key goal mit.edu. Recent work has shown that it is possible to generate detailed kinetic models for the pyrolysis of hydrocarbon mixtures with species containing up to 18 heavy atoms, with the models showing good agreement with experimental data mit.edu.

Advanced Computational Toxicology Approaches (Methodology Focus)

Hybrid Computational Toxicology Model Development

Computational toxicology utilizes computer-based models to predict the toxic effects of chemicals, offering a faster and more cost-effective alternative to traditional animal testing marquette.eduijraset.com. Hybrid computational toxicology models represent an advanced approach that integrates multiple data sources and modeling techniques to improve the accuracy and reliability of toxicity predictions.

These models often combine Quantitative Structure-Activity Relationship (QSAR) models with other data types. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity marquette.edunih.gov. However, different QSAR tools can produce conflicting predictions marquette.edu. To address this, ensemble models that combine the predictions from multiple QSAR tools can be developed to improve the quality of the predictions marquette.edu.

A key innovation in hybrid models is the introduction of Quantitative Biological Activity Relationship (QBAR) models. These models use mechanistically relevant in vitro data as biological descriptors, providing insights into the mode of action of a xenobiotic and potential mechanisms of toxicity marquette.edusemanticscholar.org. By integrating data from high-throughput screening assays, these models can better predict complex toxicological endpoints marquette.edumarquette.edu.

The development of hybrid models is guided by legislative frameworks such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) initiative and guidelines from the Organisation for Economic Co-operation and Development (OECD), which emphasize the need for robust and validated in silico models for regulatory applications marquette.edusemanticscholar.org.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is a critical component of computational toxicology and drug discovery. These parameters determine the fate of a chemical in the body and are crucial for assessing its potential toxicity and efficacy marquette.edu. In silico methods for predicting ADME properties are valuable for screening large numbers of compounds early in the development process nih.gov.

Various computational tools and web-based platforms, such as SwissADME and pkCSM, are available for the prediction of ADME parameters nih.gov. These tools use a combination of physicochemical properties and structural features to model the pharmacokinetic profile of a compound. For a nonpolar hydrocarbon like this compound, key ADME parameters of interest would include its absorption (likely high due to its lipophilicity), distribution (tending to accumulate in fatty tissues), metabolism (primarily through oxidation by cytochrome P450 enzymes), and excretion.

The prediction of these parameters is often based on models that correlate molecular descriptors with experimentally determined ADME properties. For instance, lipophilicity, typically expressed as the logarithm of the partition coefficient (logP), is a key determinant of many ADME properties and can be calculated using various algorithms nih.gov. Other important descriptors include molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors nih.gov. For alkanes, which lack polar functional groups, these latter descriptors are less relevant, and their ADME properties are largely governed by their size and lipophilicity.

Environmental Fate and Degradation of 6,6 Dimethylundecane

Primary Biodegradation Studies in Aqueous Environments (e.g., Seawater)

Biodegradation is a primary mechanism for the natural removal of petroleum hydrocarbons from the environment. This process involves microorganisms, such as bacteria, fungi, and yeasts, that utilize these compounds as a source of carbon and energy noaa.gov. In aerobic conditions, most components of crude oil are biodegradable usf.edu. The general susceptibility of hydrocarbons to microbial degradation follows a sequential pattern: linear alkanes are degraded most rapidly, followed by branched alkanes, low molecular weight aromatics, and finally, high molecular weight aromatics and cyclic alkanes usf.eduresearchgate.net.

Therefore, 6,6-dimethylundecane, as a branched alkane, is expected to be biodegradable, but at a slower rate than its linear counterpart, n-tridecane. The methyl branching in its structure presents a steric hindrance to the enzymes of many microorganisms. However, various microbial species have evolved metabolic pathways to degrade these more complex structures. For instance, species of Rhodococcus have demonstrated the ability to degrade many of the branched alkanes found in diesel fuel nih.gov. Similarly, studies on Mycobacterium ratisbonense have shown it can biodegrade phytane, a highly branched C20 alkane, indicating that pathways for metabolizing such compounds are present in the environment nih.govresearchgate.net.

Testing the biodegradability of hydrophobic compounds like this compound presents significant technical challenges due to their low water solubility noack-lab.com. The bioavailability of the substance to the degrading microorganisms is a critical factor, as degradation is dependent on the mass transfer of the compound noack-lab.com. Standard biodegradation tests often use concentrations (2–100 mg/L) that may exceed the solubility of such compounds, potentially leading to results limited by dissolution kinetics rather than microbial capability noack-lab.comdtu.dk.

To overcome these challenges and improve bioavailability in laboratory settings, several specialized application techniques are employed noack-lab.comdtu.dk:

Adsorption onto an Inert Support: The compound can be coated onto a solid, inert carrier like silica (B1680970) gel. This provides a slow-release mechanism, increasing the surface area and facilitating dissolution into the aqueous phase for microbial uptake noack-lab.com.

Passive Dosing: This solvent-free method uses a polymer, such as silicone, loaded with the test chemical. The compound partitions from this donor phase into the water, maintaining a stable and low aqueous concentration throughout the experiment dtu.dkresearchgate.net.

Microvolume Spiking: A minimal amount of a co-solvent is used to introduce the hydrophobic chemical into the test system. This approach aims to minimize the potential inhibitory or enhancing effects of the solvent on microbial activity dtu.dkresearchgate.net.

Ultrasonic Dispersion and Emulsifying Agents: High-frequency sound waves can create a fine dispersion of the chemical in the water, while non-biodegradable emulsifying agents can be used to create stable emulsions, increasing the oil-water interface noack-lab.com.

During these experiments, it is crucial to use materials like glass and PTFE to minimize sorptive losses of the hydrophobic test chemical dtu.dk. Abiotic controls are also essential to account for any non-biological losses, such as volatilization dtu.dk. Furthermore, ensuring sufficient oxygen is available in the headspace of the test vessel is critical for aerobic degradation studies dtu.dk.

The biodegradation half-life is a key parameter used to quantify the persistence of a chemical in the environment. It is determined by monitoring the concentration of the compound over time in the presence of a microbial inoculum. For volatile and hydrophobic substances, this involves constituent-specific analysis, often using gas chromatography-mass spectrometry (GC-MS) dtu.dk.

Two important metrics are often reported:

DT50 (Test System Half-Time): The time required for 50% of the chemical to disappear from the entire test system (including water, headspace, and sorbed phases).

T1/2,water (Water Phase Half-Life): The half-life corrected for partitioning to other phases (like the headspace), representing the degradation rate purely within the aqueous phase acs.org.

The table below presents biodegradation data for several branched alkanes, which can serve as surrogates for estimating the environmental persistence of this compound.

| Compound | Class | Test System Half-Time (DT50) in Seawater (days) | Water Phase Half-Life (T1/2,water) in Seawater (days) | Degradation Rate Category |

|---|---|---|---|---|

| 2-Methylheptane | Branched Alkane (C8) | 1.3 | 0.6 | Very Fast |

| 2,6-Dimethylheptane | Branched Alkane (C9) | 1.4 | 0.7 | Very Fast |

| 2,2,4,6,6-Pentamethylheptane | Branched Alkane (C12) | >40 | >40 | Slow/Recalcitrant |

| Pristane (2,6,10,14-Tetramethylpentadecane) | Branched Alkane (C19) | >40 | >40 | Slow/Recalcitrant |

Data sourced from studies on primary biodegradation kinetics of multiple hydrocarbons in seawater researchgate.netacs.org. The data illustrates that while some less-branched alkanes degrade quickly, increased or specific types of branching can lead to very high persistence.

Weathering Processes in Petroleum Spills

When petroleum is spilled into a marine environment, it undergoes a series of complex physical and chemical changes collectively known as weathering researchgate.net. These processes alter the composition, properties, and environmental impact of the oil over time usf.edu. This compound, as a component of crude oil, is subject to these interconnected processes.

The primary weathering processes include noaa.govresearchgate.netipl.co.nz:

Evaporation: This is a dominant process in the initial hours to days of a spill. Lighter, more volatile compounds are lost to the atmosphere. While this compound (C13) is less volatile than short-chain alkanes (e.g., C8-C10), a fraction of it will evaporate. This process increases the relative concentration of heavier compounds, raising the oil's viscosity and density ipl.co.nzbsee.gov.

Dissolution: This involves the transfer of water-soluble components from the oil into the water column. Alkanes, including branched ones, have very low water solubility, so dissolution is a minor process for this class of compounds compared to lighter aromatics ipl.co.nz.

Dispersion: Wave action and turbulence can break an oil slick into smaller droplets that become suspended in the water column. This increases the surface area available for other processes like biodegradation noaa.govipl.co.nz.

Emulsification: With sufficient sea-state energy, water can become incorporated into the oil, forming stable water-in-oil emulsions, often referred to as "mousse" ipl.co.nz. These emulsions have a much higher viscosity and volume than the original oil, which complicates cleanup and slows other weathering processes ipl.co.nz.

Biodegradation: As discussed previously, microorganisms will begin to degrade the oil. This process is slower than evaporation but is crucial for the long-term removal of persistent compounds. In a spill, readily degradable n-alkanes are consumed first, which can lead to a relative enrichment of more resistant compounds like branched alkanes and cycloalkanes in the residual oil usf.eduresearchgate.net.

Photooxidation: Sunlight can promote chemical reactions that break down oil components. This process is generally slow but can alter the chemical nature of the oil, sometimes creating more soluble or toxic products noaa.gov.

The interplay of these processes means that the environmental fate of this compound in a spill is complex. While it is more persistent than linear alkanes of similar carbon number, it is still susceptible to eventual removal by biodegradation, a process that is significantly influenced by physical weathering that increases the oil-water interface usf.eduresearchgate.net.

Future Research Directions and Emerging Applications

Advancements in Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing highly branched alkanes like 6,6-dimethylundecane is a key area of future research. Traditional synthetic routes often involve harsh conditions, hazardous reagents, and multiple steps that generate significant waste. Future advancements are expected to focus on green chemistry principles to overcome these limitations.

One promising direction is the exploration of multi-step one-pot syntheses . These processes, which combine several reaction steps in a single reactor, can significantly reduce waste by eliminating the need for isolating intermediates and minimizing solvent use and aqueous-organic separations nih.gov. Research into catalytic systems that can facilitate tandem reactions, such as isomerization followed by alkylation, could lead to more direct and atom-economical routes to this compound.

Another critical area is the application of biocatalysis . The use of enzymes, such as nitrile hydratases in other chemical syntheses, has demonstrated the potential for achieving near-100% yields under mild conditions, thereby creating simpler and more economical processes nih.gov. Future research could focus on discovering or engineering enzymes capable of selectively synthesizing branched alkanes. Enzymatic processes often lead to increased productivity and a reduction in total waste, including the elimination of heavy metal catalysts nih.gov.

| Parameter | Traditional Synthesis | Sustainable Synthesis (Future Goal) |

|---|---|---|

| Efficiency | Often lower overall yields due to multiple isolation steps. | Higher yields through one-pot processes and biocatalysis. nih.gov |

| Waste Generation | High E-factor (Environmental Factor) due to solvent use and by-products. | Significant reduction in E-factor and elimination of contaminated waste streams. nih.gov |

| Process Conditions | Often requires high pressure and temperature. | Mild reaction conditions, reducing energy consumption. nih.gov |

| Catalysts | May involve heavy metals or hazardous reagents. | Use of biocatalysts or recyclable, non-toxic catalysts. |

Enhanced Spectroscopic and Chromatographic Methods for Complex Matrices

This compound is often a component of complex hydrocarbon mixtures, such as petroleum fuels and environmental samples nih.gov. The accurate identification and quantification of such isomers present a significant analytical challenge due to the presence of thousands of structurally similar components nih.gov. Future research will focus on developing more powerful analytical techniques to deconstruct these complex matrices.

Comprehensive two-dimensional gas chromatography (GC×GC) is a mature and robust technique that offers superior separation capabilities compared to traditional GC researchgate.net. By employing two columns with different separation mechanisms (e.g., boiling point and polarity), GC×GC can effectively separate aliphatic and aromatic compounds, and even distinguish between branched isomers researchgate.net. Future developments may include novel column combinations and faster modulation techniques to further enhance resolution for compounds like this compound in intricate samples. On-line GC×GC analysis is also extending its use from the laboratory to routine industrial process monitoring researchgate.net.

In the realm of liquid chromatography, techniques like gradient high-performance thin-layer chromatography (HPTLC) are being explored as alternatives to traditional methods for characterizing complex hydrocarbon products . Another innovative approach is Centrifugal Partition Chromatography (CPC) , a liquid-liquid technique that eliminates the need for a solid stationary phase, allowing for high-throughput purification and complete sample recovery without irreversible adsorption rotachrom.com.

Enhanced spectroscopic methods also hold promise. The use of nanostructured surfaces can amplify signals in techniques like Raman and infrared spectroscopy, providing incredible sensitivity routledge.com. Future research could apply these surface-enhanced spectroscopy techniques to detect trace amounts of specific branched alkanes in environmental or biological samples.

Refinement of Computational Models for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for predicting the properties of molecules, saving time and resources compared to experimental measurements nih.govkaust.edu.sa. For alkanes, including branched isomers like this compound, the refinement of predictive models is a vibrant area of research.

Machine learning (ML) and artificial neural networks are being developed to predict a wide range of thermodynamic properties for alkanes, including liquid densities, heats of vaporization, and heat capacities nih.gov. These models are trained on large datasets, often generated by high-throughput force field simulations, and can expand predictions beyond what is currently feasible through simulation alone nih.gov. ML models such as Support Vector Regression (SVR) and Random Forest Regression (RFR) have shown success in predicting properties like the enthalpy of formation for hydrocarbons kaust.edu.saacs.orgnih.gov.

Quantitative structure-property relationship (QSPR) models are regression models that link structural variables of a molecule to its properties intofuture.org. Future work will involve refining these models to better account for the subtle effects of branching on properties like boiling point and viscosity. For instance, innovative methods are being developed to predict the product distributions of branched alkanes by considering carbon chain length and branching structures, which is crucial for modeling their atmospheric chemistry and potential to form secondary organic aerosols copernicus.org. These computational tools will enable a deeper understanding of the hydroisomerization of long-chain alkanes, a key process in producing high-quality fuels acs.orgnih.gov.

| Modeling Technique | Predicted Properties | Key Advantage | Reference |

|---|---|---|---|

| High-Throughput Force Field Simulation (HT-FFS) | Liquid density, heat of vaporization, critical temperature. | Generates large, consistent datasets for training ML models. | nih.gov |

| Machine Learning (e.g., ANN, SVR) | Thermodynamic properties (enthalpy, entropy, heat capacity). | Computationally cheaper than theoretical methods and can expand predictions beyond simulation. | nih.govkaust.edu.sa |

| Linear Regression (LR) | Gibbs free energies, enthalpies of formation. | Accurately predicts properties for long-chain alkanes (>C10) to study reaction equilibria. | acs.orgnih.gov |

| UNIPAR Model | Secondary Organic Aerosol (SOA) formation. | Models multiphase reactions considering branching structure. | copernicus.org |

Broader Applications in Environmental Monitoring and Remediation

Branched alkanes are significant components of crude oil and are often more resistant to microbial degradation than their linear counterparts, making them important targets for environmental science mdpi.comnih.gov. Future research on this compound will likely focus on its role as an environmental biomarker and its potential for bioremediation.

The biodegradation of branched alkanes is a key process in the natural attenuation of oil spills mdpi.com. Studies have shown that various microorganisms, including filamentous fungi and bacteria, are capable of degrading these compounds mdpi.commdpi.com. For example, fungi such as Penicillium javanicum and bacteria like Dietzia sp. have demonstrated a significant ability to break down branched alkanes mdpi.commdpi.com. Future research will aim to identify more robust microbial strains and elucidate the specific enzymatic pathways involved in the degradation of highly branched structures like this compound. This knowledge can be used to develop more effective and eco-friendly bioremediation strategies for contaminated sites nih.gov.

The presence and relative abundance of specific branched alkanes can also serve as diagnostic biomarkers to assess the extent and effectiveness of petroleum biodegradation mdpi.com. As analytical methods become more sensitive, it may be possible to use compounds like this compound to monitor the progress of remediation efforts in soil and water. Furthermore, understanding the anaerobic degradation of branched alkanes is crucial, as this process is important in oxygen-free environments like deep sediments and petroleum reservoirs mdpi.comnih.gov.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6,6-Dimethylundecane, and how can purity be validated?

- Methodological Answer : Synthesis typically involves catalytic alkylation of shorter-chain alkanes or isomerization of related branched alkanes. For purity validation:

- Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and structural integrity.

- Apply nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify branching patterns and methyl group positions .

- Data Table :

| Synthesis Method | Yield (%) | Purity Validation Technique | Key Peaks (NMR/GC-MS) |

|---|---|---|---|

| Catalytic Alkylation | 75-85 | GC-MS, NMR | δ 0.85 (CH₃), δ 1.25 (CH₂) |

| Isomerization | 60-70 | NMR, FTIR | δ 1.30 (CH₂ backbone) |

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators in poorly ventilated areas .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks.

- Waste Disposal : Follow EPA guidelines for hydrocarbon waste, including neutralization and incineration .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Boiling Point/Melting Point : Differential scanning calorimetry (DSC) or capillary tube methods.

- Solubility : Use shake-flask methods with polar/non-polar solvents (e.g., water, hexane).

- Density/Refractive Index : Employ pycnometry and refractometry .

Advanced Research Questions

Q. How can computational modeling predict this compound’s environmental fate and degradation pathways?

- Methodological Answer :

- Use molecular dynamics simulations to assess hydrophobicity (log P) and biodegradation potential.

- Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate toxicity endpoints (e.g., LC₅₀ for aquatic organisms) .

- Data Table :

| Parameter | Method | Predicted Value |

|---|---|---|

| log P | QSAR | 6.8 ± 0.3 |

| Biodegradation Half-life | EPI Suite | >60 days |

Q. What strategies resolve contradictions in experimental data on this compound’s isomer stability?

- Methodological Answer :

- Conduct systematic literature reviews to identify methodological inconsistencies (e.g., solvent polarity in NMR studies).

- Perform control experiments with pure isomer standards (e.g., 2,6-Dimethylundecane vs. This compound) .

- Use statistical meta-analysis to quantify variability in reported thermodynamic stability values .

Q. How do researchers design experiments to study this compound’s role in hydrocarbon mixtures?

- Methodological Answer :

- Isomer-Specific Analysis : Utilize high-performance liquid chromatography (HPLC) with UV detection to separate and quantify isomers in mixtures .

- Synergistic Effects : Design binary/ternary mixtures with alkanes (e.g., n-Tridecane) and measure phase behavior via cloud-point assays .

Q. What methodologies optimize the detection of trace this compound in environmental samples?

- Methodological Answer :

- Sample Preparation : Solid-phase microextraction (SPME) for preconcentration.

- Detection : Couple GC-MS with selected ion monitoring (SIM) to enhance sensitivity (detection limit: ~0.1 ppb) .

Methodological Guidance for Data Presentation

- Handling Raw Data : Include processed data (e.g., NMR spectra, chromatograms) in appendices, with summaries in the main text .

- Addressing Uncertainties : Quantify instrument error margins (e.g., ±0.5°C for DSC) and discuss impacts on conclusions .

- Theoretical Framing : Ground questions in hydrocarbon reactivity theories (e.g., Markovnikov’s rule for alkylation pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.